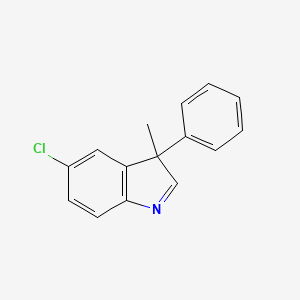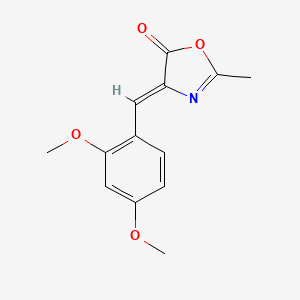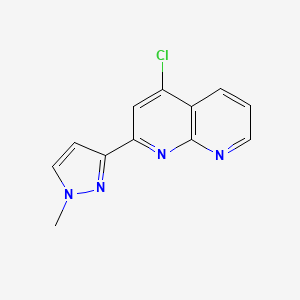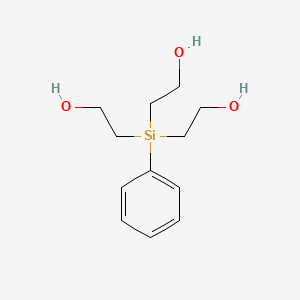![molecular formula C14H12O4 B11868673 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid is a naphthalene derivative characterized by the presence of a carboxymethyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid typically involves the reaction of naphthalene derivatives with carboxymethylating agents. One common method includes the use of Grignard reagents, where naphthalene is reacted with a carboxymethylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalen-1-yl acetic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A similar compound with a carboxymethyl group at a different position on the naphthalene ring.
Naphthalene derivatives: Various other naphthalene derivatives with different functional groups exhibit similar biological activities.
Uniqueness
2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H12O4/c15-13(16)7-9-3-1-5-11-10(8-14(17)18)4-2-6-12(9)11/h1-6H,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
BCYGODQQGBGAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)



![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)







